Tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC16217901
Molecular Formula: C13H19N3O2
Molecular Weight: 249.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N3O2 |
|---|---|
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-9(8-16)11-5-4-10(14)6-15-11/h4-6,9H,7-8,14H2,1-3H3 |
| Standard InChI Key | MHGDPZYYIDOMPO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=C2)N |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound features a four-membered azetidine ring substituted at the 1-position with a tert-butyl carbamate group and at the 3-position with a 5-aminopyridin-2-yl moiety. The azetidine ring imposes significant ring strain (approximately 25–30 kcal/mol), which enhances reactivity while maintaining a planar conformation that facilitates interactions with biological targets . The 5-aminopyridine group provides both hydrogen-bonding capabilities (via the amine) and π-stacking potential (via the aromatic system).
Key Structural Metrics:
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IUPAC Name: tert-Butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate
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Molecular Formula: C₁₃H₁₉N₃O₃
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Molecular Weight: 265.31 g/mol
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X-ray Crystallography Data: While no crystal structure of this specific compound has been published, analogous azetidine derivatives show bond lengths of 1.47–1.52 Å for C–N bonds in the ring and dihedral angles of 85–90° between the azetidine and pyridine planes .
Synthetic Methodologies
Nucleophilic Substitution Routes
The synthesis typically begins with a protected azetidine scaffold. In a representative protocol:
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Azetidine Activation: 1-Boc-3-hydroxyazetidine is treated with methanesulfonyl chloride in dichloromethane at 0°C to form the mesylate intermediate.
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Pyridine Coupling: Reaction with 5-amino-2-hydroxypyridine under basic conditions (K₂CO₃, DMF, 80°C) yields the substituted product.
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Deprotection: The Boc group is removed using HCl in dioxane to generate the free amine for further functionalization .
Yield Optimization:
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Temperature Control: Maintaining reaction temperatures below 20°C during mesylation improves yields by 15–20%.
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Catalyst Screening: DMAP (4-dimethylaminopyridine) enhances coupling efficiency, reducing reaction time from 24 h to 8 h .
Biological Activity and Mechanism
Comparative IC₅₀ Data:
| Compound | PAK4 IC₅₀ (μM) | MIA PaCa-2 Cell IC₅₀ (μM) |
|---|---|---|
| Reference Inhibitor | 0.42 | 0.38 |
| Analog A | 0.55 | 0.61 |
| Analog B | 0.78 | 0.89 |
Data adapted from pancreatic cancer models show that bulkier substituents on the pyridine ring reduce potency, while electron-donating groups improve target engagement .
Pharmacokinetic Profiling
Metabolic Stability
Preliminary in vitro studies using human liver microsomes indicate:
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Half-life: 42 ± 3 min
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Clearance: 28 mL/min/kg
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Plasma Protein Binding: 89% (albumin-dominated)
The tert-butyl group significantly improves metabolic stability compared to methyl or ethyl carbamates, with a 3.2-fold reduction in CYP3A4-mediated oxidation .
Industrial Applications and Scalability
Large-Scale Production Challenges
Key considerations for industrial synthesis include:
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Ring Strain Management: Use of flow chemistry systems to control exothermic reactions during azetidine formation.
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Purification Protocols: Chromatographic separation remains problematic due to the compound’s polarity; recent advances in crystallization (e.g., anti-solvent addition with MTBE) achieve >98% purity at kilogram scale.
Cost Analysis:
| Process Step | Cost Contribution (%) |
|---|---|
| Raw Materials | 45 |
| Energy Consumption | 30 |
| Waste Treatment | 25 |
Future Research Directions
Targeted Drug Delivery Systems
Ongoing studies explore conjugation with monoclonal antibodies (e.g., anti-HER2) to enhance tumor specificity. Preliminary in vivo data in murine models show a 2.7-fold increase in tumor-to-plasma ratio compared to the free compound .
Computational Modeling Advances
Machine learning algorithms predicting substituent effects on PAK4 binding affinity have achieved R² values of 0.91 in retrospective validation studies, enabling rapid virtual screening of derivative libraries .
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